molecular formula C9H6BrF3O2 B1385906 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 923281-72-5

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1385906
CAS No.: 923281-72-5
M. Wt: 283.04 g/mol
InChI Key: DGZXCNQAABMICL-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2. It is a benzaldehyde derivative where the benzene ring is substituted with a bromine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position. This compound is known for its applications in the synthesis of various biologically active molecules and is used in scientific research for its unique chemical properties .

Mechanism of Action

Target of Action

Similar compounds have been used as reactants in the preparation of oxazoline and thiazoline derivatives, which are used as insecticides and acaricides . This suggests that the compound may interact with biological targets related to these applications.

Result of Action

As a reactant in the synthesis of certain insecticides and acaricides, it may contribute to the toxicity of these compounds towards pests .

Action Environment

The action environment of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde can influence its efficacy and stability. For instance, the compound is typically handled in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen or moisture. Environmental factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s reactivity and stability.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between this compound and aldehyde dehydrogenase is crucial for its biochemical activity, as it influences the enzyme’s catalytic efficiency and substrate specificity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of aldehyde dehydrogenase, inhibiting its activity and preventing the oxidation of aldehydes . This binding interaction is critical for its biochemical effects, as it modulates the enzyme’s function and alters cellular metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy and altered biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to minimize potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways underscores its potential impact on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation and distribution . Additionally, binding proteins within the cytoplasm and organelles help localize this compound to specific cellular compartments, enhancing its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is involved in the development of new therapeutic agents for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it a valuable compound in synthetic chemistry and scientific research .

Properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXCNQAABMICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651779
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923281-72-5
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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